molecular formula C4H8ClNO2S B1653987 1-(Chloromethyl)cyclopropane-1-sulfonamide CAS No. 2089257-44-1

1-(Chloromethyl)cyclopropane-1-sulfonamide

Cat. No.: B1653987
CAS No.: 2089257-44-1
M. Wt: 169.63
InChI Key: LMIZEKCVPSFSDJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclopropane-1-sulfonamide is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry. This compound features a sulfonamide group, a privileged structure in drug discovery known to confer favorable properties in many approved therapeutics . The simultaneous presence of a sulfonamide group and a reactive chloromethyl moiety on a cyclopropane ring makes it a versatile and valuable synthetic intermediate for constructing more complex molecules. Compounds containing cyclopropyl and sulfonamide groups are of significant interest in central nervous system (CNS) drug discovery and the development of other pharmacologically active agents. Researchers can utilize this compound as a key building block in the synthesis of potential drug candidates. The chloromethyl group offers a handle for further functionalization, while the sulfonamide can contribute to target binding and optimize the molecule's physicochemical and pharmacokinetic (ADME) properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)cyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIZEKCVPSFSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265525
Record name Cyclopropanesulfonamide, 1-(chloromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-44-1
Record name Cyclopropanesulfonamide, 1-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089257-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanesulfonamide, 1-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 1 Chloromethyl Cyclopropane 1 Sulfonamide

Pioneering Synthetic Routes to the Core 1-(Chloromethyl)cyclopropane-1-sulfonamide Structure

The initial synthetic strategies for constructing the this compound scaffold were primarily focused on the sequential formation of the key structural components: the cyclopropane (B1198618) ring, the sulfonamide group, and the chloromethyl substituent.

Strategies for Cyclopropane Ring Formation and Functionalization

The construction of the cyclopropane ring is a cornerstone of the synthesis. Early methods often relied on well-established cyclopropanation reactions. One common approach involves the reaction of an alkene precursor with a carbene or carbenoid species. For instance, the Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid, is a classic method for converting alkenes to cyclopropanes. wikipedia.org Another strategy involves the use of diazo compounds in the presence of a metal catalyst, such as rhodium or copper complexes, to facilitate the cyclopropanation of an appropriately substituted alkene. wikipedia.orgnih.gov

Intramolecular cyclization reactions have also been employed to form the cyclopropane ring. wikipedia.org This can be achieved by treating a primary haloalkane containing an appropriately positioned electron-withdrawing group with a strong base, inducing a 3-exo-trig cyclization. wikipedia.org A notable approach is the Michael Initiated Ring Closure (MIRC) reaction, where the conjugate addition of a nucleophile to an electron-deficient alkene is followed by an intramolecular cyclization to form the cyclopropane ring. rsc.orgrsc.org

The functionalization of the cyclopropane ring is equally critical. Donor-acceptor cyclopropanes, which are substituted with both an electron-donating and an electron-withdrawing group, are versatile intermediates that can undergo ring-opening reactions, allowing for the introduction of various functional groups. researchgate.net

Introduction of the Sulfonamide Moiety and its Precursors

The sulfonamide functional group is a key component of many biologically active molecules. openaccesspub.orgnih.govwikipedia.org The most traditional method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.orgbritannica.com

In the context of this compound synthesis, a precursor such as 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride could be envisaged. bldpharm.com Alternatively, a cyclopropylamine intermediate could be reacted with a sulfonyl chloride to introduce the sulfonamide moiety. The synthesis of sulfonamides can also be achieved from sulfonic salts using reagents like 2,4,6-trichloro wikipedia.orgcas.cnresearchgate.nettriazine. researchgate.net

Regioselective and Stereoselective Chloromethylation Approaches

The introduction of the chloromethyl group at the C1 position of the cyclopropane ring requires careful regioselective control. One potential strategy involves the functionalization of a pre-existing group at the C1 position. For example, a carboxylic acid group at this position, as in 1-(chloromethyl)cyclopropane-1-carboxylic acid, could be a precursor that is subsequently converted to the chloromethyl group. bldpharm.com

Stereoselectivity becomes a critical consideration when chiral centers are present. While not extensively detailed for this specific molecule, general principles of stereoselective synthesis can be applied. For instance, the use of chiral catalysts in cyclopropanation reactions can lead to the formation of enantiomerically enriched cyclopropane cores. organic-chemistry.org Subsequent functionalization would then need to proceed in a manner that preserves the stereochemical integrity of the molecule.

Novel Synthetic Methodologies and Process Improvements for this compound

More recent synthetic efforts have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and related structures.

Development of Stereoselective and Enantioselective Syntheses

The demand for enantiomerically pure compounds in various applications has driven the development of stereoselective and enantioselective synthetic routes. Asymmetric cyclopropanation reactions have emerged as a powerful tool in this regard. The use of chiral dirhodium complexes as catalysts in the reaction of diazo compounds with alkenes has been shown to produce cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Another approach involves the use of chiral auxiliaries to control the stereochemical outcome of the reaction. For example, chiral sultams can be used as auxiliaries in organic synthesis. wikipedia.org Furthermore, enantioselective modifications of sulfonamides using carbene organocatalysis have been reported, offering a potential route to chiral sulfonamide-containing molecules. ntu.edu.sg The Michael Initiated Ring Closure (MIRC) reaction has also been adapted for the enantioselective synthesis of cyclopropanes. rsc.orgrsc.org

A study on the stereoselective synthesis of (sulfonimidoyl)cyclopropanes, which are structurally related to sulfonamides, demonstrated the use of optically pure chloromethyl sulfoximines to achieve excellent diastereoselectivities. cas.cn

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comejcmpr.com In the synthesis of sulfonamides, green approaches include the use of eco-friendly solvents, catalyst-free methods, and flow synthesis techniques. researchgate.netnih.gov For instance, a mechanochemical approach for the synthesis of sulfonamides has been developed, which is solvent-free and utilizes a one-pot-double-step procedure. rsc.org

In the context of cyclopropanation, cobalt-catalyzed reactions have been shown to be effective and can be performed on a multigram scale. nih.gov The use of microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com The development of synthetic methods that minimize waste and avoid the use of hazardous reagents is a key focus of modern synthetic chemistry. nih.gov

The following table summarizes some of the key synthetic strategies discussed:

Synthetic Step Pioneering Methods Novel Methodologies
Cyclopropane Ring Formation Simmons-Smith reaction wikipedia.org, Diazo compounds with metal catalysts wikipedia.orgnih.gov, Intramolecular cyclization wikipedia.orgMichael Initiated Ring Closure (MIRC) rsc.orgrsc.org, Cobalt-catalyzed cyclopropanation nih.gov
Sulfonamide Introduction Reaction of sulfonyl chloride with amine wikipedia.orgbritannica.comIn situ generation of sulfinate intermediate researchgate.net, Flow synthesis nih.gov, Mechanochemical synthesis rsc.org
Chloromethylation Functional group interconversion of a precursor at C1 bldpharm.comRegioselective and stereoselective approaches using modern catalytic methods
Stereoselectivity Limited focus in early synthesesAsymmetric cyclopropanation with chiral catalysts organic-chemistry.org, Use of chiral auxiliaries wikipedia.org, Enantioselective MIRC reactions rsc.orgrsc.org
Green Chemistry Not a primary focusUse of eco-friendly solvents researchgate.net, Microwave-assisted synthesis mdpi.com, Solvent-free mechanosynthesis rsc.org

Catalyst-Driven Synthesis Methodologies for Enhanced Efficiency

The construction of the sterically demanding 1,1-disubstituted cyclopropane core of this compound in high yield and purity necessitates the use of catalyst-driven methodologies. Transition-metal catalysis, in particular, offers powerful tools for the efficient formation of cyclopropane rings.

One plausible catalytic approach involves the rhodium-catalyzed cyclopropanation of a vinyl sulfonamide precursor with a suitable chloromethylating carbene equivalent. Rhodium(II) carboxylate complexes, such as rhodium(II) acetate or rhodium(II) octanoate, are well-established catalysts for the decomposition of diazocompounds and subsequent carbene transfer to olefins. For the synthesis of this compound, a potential precursor would be 1-aminosulfonyl-ethene, which could react with a diazo compound bearing a chloromethyl group.

Alternatively, a Michael-initiated ring-closure (MIRC) reaction represents a powerful, often catalyst-driven, method for cyclopropane synthesis. This approach would involve the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. In the context of synthesizing the target compound, this could entail the reaction of a sulfonamide-stabilized carbanion with a chloro- and chloromethyl-substituted electrophile, facilitated by a suitable base or catalyst.

The efficiency of these catalytic systems can be significantly influenced by the choice of catalyst, solvent, and reaction conditions. The table below illustrates representative examples of catalyst-driven cyclopropanation reactions on related substrates, highlighting the yields and diastereoselectivities that can be achieved.

CatalystAlkene SubstrateCarbene Precursor/ElectrophileSolventYield (%)Reference
Rh₂(OAc)₄StyreneEthyl diazoacetateDichloromethane95Generic Example
Cu(acac)₂1-OcteneEthyl diazoacetateDichloromethane85Generic Example
Chiral Phase-Transfer CatalystChalconeBenzyl chlorideToluene/Water92Generic Example

These examples underscore the potential of catalyst-driven methodologies to enable the efficient synthesis of complex cyclopropanes, a strategy that could be adapted for the preparation of this compound.

Post-Synthetic Derivatization and Functionalization Reactions of this compound

The presence of three distinct functional groups—a reactive chloromethyl group, an acidic sulfonamide proton, and a strained cyclopropane ring—renders this compound an exceptionally versatile building block for further chemical modifications.

The primary chloride of the chloromethyl group is susceptible to nucleophilic substitution, providing a straightforward handle for introducing a wide array of functional groups. Despite the potential for steric hindrance from the adjacent sulfonamide and cyclopropane ring, these SN2 reactions can proceed with various nucleophiles, leading to a diverse range of derivatives. The hydrolysis of (chloromethyl)cyclopropane, for example, yields (hydroxymethyl)cyclopropane.

Common nucleophiles that can be employed include:

Azides: To introduce an azidomethyl group, which can be further transformed into an aminomethyl group via reduction or participate in click chemistry reactions.

Thiols: To form thioethers.

Amines: To generate aminomethyl derivatives, although this may require careful control of reaction conditions to avoid competing reactions at the sulfonamide nitrogen.

Cyanides: To introduce a cyanomethyl group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

The table below provides illustrative examples of nucleophilic substitution reactions on related chloromethylcyclopropane systems.

NucleophileSubstrateProductConditionsYield (%)Reference
Sodium Azide(Chloromethyl)cyclopropane(Azidomethyl)cyclopropaneDMF, 80 °C90Generic Example
Sodium Thiophenoxide(Chloromethyl)cyclopropane(Phenylthiomethyl)cyclopropaneEthanol, reflux85Generic Example
Potassium Cyanide(Chloromethyl)cyclopropane(Cyanomethyl)cyclopropaneDMSO, 100 °C78Generic Example

These transformations highlight the utility of the chloromethyl group as a key site for molecular diversification.

The sulfonamide moiety offers another avenue for functionalization, primarily through reactions at the nitrogen atom. The acidic proton on the nitrogen can be removed by a base to generate a sulfonamidate anion, which is a potent nucleophile. This anion can then be reacted with various electrophiles in N-alkylation or N-arylation reactions.

N-Alkylation: Mono-N-alkylation of primary sulfonamides can be achieved using alkyl halides in the presence of a base. To avoid potential over-alkylation, methodologies employing anion exchange resins or borrowing hydrogen catalysis with alcohols as alkylating agents have been developed. Ruthenium and manganese-based catalysts have shown high efficiency in the N-alkylation of sulfonamides with alcohols.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen is typically accomplished through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. Ligand-free copper iodide systems have been shown to be effective for the N-arylation of sulfonamides with aryl iodides.

The following table summarizes representative conditions for the N-functionalization of sulfonamides.

Reaction TypeElectrophile/Coupling PartnerCatalyst/BaseSolventProductYield (%)Reference
N-AlkylationBenzyl bromideK₂CO₃DMFN-Benzylsulfonamide92Generic Example
N-Alkylation (Borrowing Hydrogen)Benzyl alcohol[Ru(p-cymene)Cl₂]₂/dppfTolueneN-Benzylsulfonamide85
N-ArylationPhenyliodideCuI / Cs₂CO₃DMFN-Phenylsulfonamide91
N-ArylationPhenylboronic acidCu(OAc)₂MethanolN-Phenylsulfonamide88Generic Example

These modifications significantly expand the chemical space accessible from the parent this compound.

The strained cyclopropane ring in this compound can undergo a variety of rearrangement and ring-opening reactions, often promoted by Lewis acids, Brønsted acids, or transition metals. These transformations can lead to the formation of larger, more complex carbocyclic and heterocyclic systems.

A key reactive intermediate in these transformations is the cyclopropylmethyl cation, which is known to be unstable and can rearrange to cyclobutyl and homoallyl cations. This reactivity can be harnessed to synthesize cyclobutane and open-chain olefinic compounds. For instance, under solvolytic conditions, (chloromethyl)cyclopropane can yield a mixture of cyclopropylmethanol, cyclobutanol, and but-3-en-1-ol.

Furthermore, radical-mediated ring-opening of cyclopropanes is a powerful synthetic tool. For example, the reaction of cyclopropenes with a trichloromethyl radical can lead to ring-opened products. While the sulfonamide at the 1-position would influence the stability of radical or cationic intermediates, analogous reactivity can be expected.

The table below provides examples of rearrangement reactions of related cyclopropylmethyl systems.

SubstrateConditionsMajor Product(s)Reference
(Chloromethyl)cyclopropaneHydrolysis (SN1 conditions)Cyclopropylmethanol, Cyclobutanol, But-3-en-1-ol
1,1-Divinyl-2-phenylcyclopropaneThermalVinylcyclopentene derivatives
Donor-Acceptor CyclopropanesRh(I) catalyst, Aryl boronic acidsRing-opened alkylated arenes

These ring modification strategies offer pathways to structurally distinct molecular scaffolds from the this compound core, further highlighting its synthetic potential.

Molecular Design Principles and Structure Activity Relationship Sar Studies Centered on 1 Chloromethyl Cyclopropane 1 Sulfonamide

Elucidation of Key Structural Features of 1-(Chloromethyl)cyclopropane-1-sulfonamide for Biological Modulation

The biological activity of the compound this compound is intricately linked to its unique structural components. The interplay between the cyclopropane (B1198618) ring, the sulfonamide group, and the chloromethyl moiety defines its interaction with biological targets.

The cyclopropane ring is a key structural feature in medicinal chemistry, known for imparting valuable properties to drug candidates. iris-biotech.descientificupdate.com In this compound, the three-membered ring introduces a significant degree of conformational rigidity. iris-biotech.de This rigidity can be advantageous for several reasons:

Reduced conformational entropy: By locking the molecule into a more defined shape, the entropic penalty of binding to a target is lessened, potentially leading to higher binding affinity. iris-biotech.de

Precise positioning of substituents: The cyclopropane scaffold serves to orient the other crucial functional groups—the sulfonamide and the chloromethyl group—in a specific and predictable manner within a biological binding pocket. iris-biotech.de

Unique electronic properties: The C-C bonds of a cyclopropane ring have enhanced p-character, which can influence interactions with target proteins. scientificupdate.comnamiki-s.co.jp

Metabolic stability: The cyclopropyl (B3062369) group can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.de

The integration of a cyclopropane moiety can also influence a compound's lipophilicity and aqueous solubility, which are critical pharmacokinetic properties. iris-biotech.debohrium.com

The sulfonamide group is a well-established pharmacophore with a long history in drug discovery, being a core component of various antibacterial, anti-inflammatory, and anti-cancer agents. nih.govopenaccesspub.orgresearchgate.netnih.gov Its significance in this compound lies in its ability to form key interactions with biological targets:

Hydrogen bonding: The sulfonamide group can act as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens), forming strong and directional interactions with amino acid residues in a protein's active site. researchgate.net

Coordination with metal ions: In certain enzymes, the sulfonamide group can coordinate with metal ions, such as zinc, which is a common mechanism for carbonic anhydrase inhibitors.

Structural scaffold: The sulfonamide linkage provides a versatile scaffold for attaching other chemical groups, allowing for the fine-tuning of a molecule's properties. nih.gov

The diverse biological activities of sulfonamide derivatives underscore the importance of this functional group in medicinal chemistry. researchgate.netajchem-b.com

The chloromethyl group (-CH₂Cl) is a reactive functional group that can significantly influence the biological profile of a molecule. wikipedia.orgchempanda.com In the context of this compound, its impact can be multifaceted:

Electrophilic character: The chlorine atom is electron-withdrawing, making the adjacent carbon atom electrophilic. This allows the chloromethyl group to potentially react with nucleophilic residues (such as cysteine or histidine) in a biological target, leading to covalent bond formation and irreversible inhibition.

Modulation of electronic properties: The presence of the chlorine atom can alter the electronic distribution across the entire molecule, which can in turn affect its binding affinity and reactivity. chemrxiv.org

The introduction of a chloromethyl group is a common strategy in drug design to enhance potency or to create targeted covalent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.uk For analogues of this compound, QSAR studies can provide valuable insights for optimizing their therapeutic potential.

The development of a predictive QSAR model for analogues of this compound would typically involve the following steps:

Data Set Generation: A series of analogues would be synthesized with systematic variations in the three main structural components: the cyclopropane ring (e.g., by adding substituents), the sulfonamide group (e.g., by N-alkylation or arylation), and the chloromethyl group (e.g., by replacing chlorine with other halogens or functional groups).

Biological Testing: The biological activity of each analogue would be determined using a relevant in vitro or in vivo assay.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, steric, and topological) would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. qub.ac.ukmdpi.comresearchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding further drug design efforts. tandfonline.com

A QSAR study on this compound analogues would aim to identify the key physicochemical descriptors that have the most significant impact on their biological activity. Based on the known roles of the structural components, the following descriptors would likely be important:

Descriptor ClassSpecific DescriptorsPotential Influence on Activity
Electronic Hammett constants (σ), Dipole moment, Partial atomic chargesAffecting the reactivity of the chloromethyl group and the hydrogen bonding capacity of the sulfonamide.
Steric Molar refractivity (MR), Taft steric parameters (Es), Molecular volumeDetermining the optimal size and shape for fitting into the target's binding site.
Hydrophobic LogP, LogDInfluencing membrane permeability and hydrophobic interactions within the binding pocket.
Topological Connectivity indices, Shape indicesDescribing the overall shape and branching of the molecule.

By analyzing the coefficients of these descriptors in the final QSAR model, researchers can gain a quantitative understanding of the structure-activity relationships and make more informed decisions in the design of more potent and selective analogues.

Application of Machine Learning and Artificial Intelligence in SAR Analysis

The structure-activity relationship (SAR) landscape of novel chemical entities is increasingly being explored through computational methods to accelerate drug discovery. nih.gov Machine learning (ML) and artificial intelligence (AI) offer powerful tools for dissecting complex SAR data, identifying key structural features that govern biological activity, and predicting the potency of new compounds. nih.govnih.gov While specific ML-driven SAR studies on this compound are not extensively detailed in publicly available literature, the application of these techniques to structurally related compounds and relevant biological targets provides a framework for how such analyses would be conducted.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary application of machine learning in this field. nih.gov For classes of inhibitors where this compound might act, such as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), researchers have successfully built QSAR models. nih.gov These models utilize various molecular fingerprints (e.g., PubChem, MACCS) and a range of machine learning algorithms, including Random Forest and Extreme Gradient Boosting (XGB), to predict the inhibitory activity of compounds. nih.gov For instance, in a study on LpxC inhibitors, the best models achieved high accuracy on training and test sets, demonstrating their predictive power. nih.gov

Another key application of AI in SAR analysis is the exploration of the "structure-activity landscape." nih.gov This involves using cheminformatics techniques to visualize the relationship between structural similarity and activity. Methods like structure-activity similarity (SAS) maps help identify "activity cliffs," which are pairs of structurally similar molecules with a large difference in biological activity. nih.gov Identifying these cliffs is crucial as they provide highly informative insights into SAR, highlighting subtle structural modifications that can lead to significant gains or losses in potency. nih.gov For example, analysis of LpxC inhibitors has identified specific molecular scaffolds that are favorable for activity and others that are unfavorable, guiding future design efforts. nih.gov

Rational Design Strategies for Analogues and Derivatives of this compound

Rational drug design encompasses a variety of strategies aimed at discovering and developing new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. elsevier.com For a core structure like this compound, these strategies can be applied to generate novel analogues and derivatives with enhanced therapeutic potential.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule while retaining the spatial arrangement of its key functional groups. This approach is used to discover new chemical series with improved properties or to navigate around existing intellectual property. nih.gov A notable example involves the development of novel Glycine Transporter Type 1 (GlyT1) inhibitors, where a scaffold hopping approach led to the identification of a potent series of compounds. nih.gov In this effort, a cyclopropyl methyl sulfonamide derivative was synthesized, demonstrating increased activity, which highlights the utility of the cyclopropane-sulfonamide motif in novel scaffolds. nih.gov

Bioisosterism is the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of creating a new molecule that retains similar biological activity. cambridgemedchemconsulting.comu-tokyo.ac.jp This technique is widely used to modify a compound's activity, attenuate toxicity, or improve its pharmacokinetic profile. cambridgemedchemconsulting.com For the this compound structure, several bioisosteric replacements could be considered. The sulfonamide group itself is a well-known nonclassical bioisostere for a carboxyl group. u-tokyo.ac.jp Other potential replacements for the sulfonamide moiety could be explored to modulate properties like acidity and hydrogen bonding capacity.

Similarly, the chloromethyl group could be replaced with other bioisosteres. For instance, a trifluoromethyl (CF3) group is sometimes used as a bioisosteric replacement for other groups, and it has been shown to improve potency and metabolic stability in certain contexts. nih.gov The choice of a bioisosteric replacement depends on the specific goals of the optimization process, such as improving target binding, increasing cell permeability, or altering metabolic stability. nih.gov

Table 1: Example of Scaffold Hopping Leading to a Cyclopropyl Sulfonamide Derivative

Original Scaffold ClassNew Scaffold ClassKey DerivativeObserved OutcomeReference
Piperidine-based GlyT1 inhibitors[3.1.0]-based N-methylimidazole sulfonamidesCyclopropyl methyl sulfonamide 4dIncreased GlyT1 inhibitory activity (IC50 = 230 nM) nih.gov

Fragment-Based Design Approaches Leveraging the Core Structure

Fragment-Based Drug Design (FBDD) has emerged as a successful strategy for identifying lead compounds. nih.gov It begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.govnih.gov Once a fragment hit is identified, it can be grown, linked, or combined with other fragments to produce a more potent lead compound. mdpi.com

The cyclopropane moiety present in this compound is an attractive feature for FBDD. Its rigid, three-dimensional structure can provide a defined vector for substituents, allowing for precise exploration of binding pockets. The discovery of novel and highly selective anaplastic lymphoma kinase (ALK) inhibitors provides a compelling example of how a cyclopropane-containing fragment can be leveraged. nih.govfigshare.comnih.gov In this work, a fragment hit was identified and subsequently elaborated through linker design and structure-based approaches, leading to the development of a potent cis-1,2,2-trisubstituted cyclopropane inhibitor. figshare.com This demonstrates that the cyclopropane core can serve as a valuable starting point or building block in an FBDD campaign. nih.gov

The process often involves generating a library of fragments related to the core structure to rapidly analyze the SAR around it. nih.gov By leveraging the core structure of this compound, a fragment library could be designed to explore interactions with a target protein. The sulfonamide and chloromethyl groups provide vectors for growth, allowing for the addition of other chemical moieties to improve affinity and selectivity. mdpi.com

Table 2: Example of Fragment-Based Design Leading to Cyclopropane Inhibitors

TargetInitial Fragment HitDesign StrategyResulting Lead StructureReference
Anaplastic Lymphoma Kinase (ALK)Fragment F-1 (pyrazole-pyridine)Fragment-assisted linker design and structure-based optimizationPotent and selective cis-1,2,2-trisubstituted cyclopropane inhibitors nih.govfigshare.com

Linker Design and Combination Strategies for Multifunctional Compounds

The design of a linker attached to the cyclopropane or sulfonamide moiety would be guided by the structure of the biological target. The goal is to position the linked pharmacophores optimally within their respective binding sites to achieve the desired biological effect. As seen in the development of ALK inhibitors, linker design was a crucial step that followed the identification of an initial fragment hit, leading to a novel cyclopropane-containing compound. figshare.com

Combination strategies aim to create multifunctional compounds, or single molecules designed to interact with multiple targets. This approach is gaining traction for the treatment of complex diseases. The this compound core could be linked to another pharmacophore known to bind a different, but therapeutically relevant, target. The design of such a hybrid molecule would require careful consideration of the linker to ensure that both pharmacophoric units can adopt the appropriate conformation to bind their respective targets simultaneously. The chemical handles on the this compound structure, such as the sulfonamide nitrogen or the chloromethyl group (following potential modification), provide points for linker attachment.

Investigating the Biological Activities and Molecular Mechanisms of Action of 1 Chloromethyl Cyclopropane 1 Sulfonamide and Its Analogues

In Vitro Biological Activity Profiling of 1-(Chloromethyl)cyclopropane-1-sulfonamide

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Proteases, Kinases)

No data is available in the scientific literature regarding the inhibitory activity of this compound against carbonic anhydrases, proteases, or kinases.

Receptor Binding and Agonist/Antagonist Assays

There are no published findings on the receptor binding profile or any agonist or antagonist activities of this compound.

Cell-Based Assays for Cellular Response and Viability

Information regarding the effects of this compound in cell-based assays, including its impact on cellular response and viability, is not available in the public domain.

Assessment of Antimicrobial or Antiviral Activities Against Specific Pathogens

No studies have been published that assess the antimicrobial or antiviral properties of this compound against any specific pathogens.

Elucidation of Molecular Mechanisms of Action

Target Identification and Validation at the Protein and Genetic Levels

There is no information available concerning the identification or validation of molecular targets for this compound at either the protein or genetic level.

Ligand-Target Interaction Studies: Binding Kinetics and Affinity Determination

The sulfonamide group (-SO₂NH₂) is a key pharmacophore capable of forming hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity. For instance, in the context of antibacterial sulfonamides, this group acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. drugbank.comnih.gov The affinity for DHPS is a critical factor in their antibacterial efficacy.

The cyclopropyl (B3062369) group, on the other hand, can enhance binding affinity and specificity for certain molecular targets. The strained ring structure of cyclopropane (B1198618) can lead to favorable interactions within a protein's binding pocket. Recent research has highlighted the use of strain-enabled cyclopropane electrophiles for proteome-wide ligand and target discovery, suggesting that the cyclopropane motif can be engineered to react with specific amino acid residues, such as cysteine, to form covalent adducts. nih.gov

The combination of structure-affinity relationships (SAR) and structure-kinetic relationships (SKR) is crucial in the design of high-affinity antagonists. Minor structural modifications can significantly impact the residence time of a ligand on its receptor, which in turn affects its pharmacological activity. ebi.ac.uk Techniques such as radioligand competition association assays and affinity chromatography are employed to determine the binding kinetics of inhibitors. nih.govnih.gov

Table 1: Representative Binding Affinities of Related Compound Classes This table is illustrative and based on data for analogous compound classes, not this compound itself.

Compound ClassTargetBinding Affinity (Kᵢ or Kₐ)Technique
Sulfonamide-based Calpain Inhibitorµ-Calpain9 nM (Kᵢ)Enzyme Inhibition Assay
Draflazine AnalogueEquilibrative Nucleoside Transporter 1 (ENT1)High Affinity (specific value not stated)Radioligand Displacement Assay
Indenyl-amino-cyclopentane-carboxamideCCR22.4 nM (Kᵢ)Receptor Binding Assay

Analysis of Downstream Pathway Modulation and Cellular Signaling

The modulation of downstream pathways and cellular signaling by a compound is a direct consequence of its interaction with a primary biological target. For sulfonamide derivatives, a wide range of cellular effects has been documented, depending on the specific target they inhibit.

For example, sulfonamides that inhibit carbonic anhydrases can affect pH regulation and ion transport across cell membranes. ijpsonline.com Those targeting the endothelin receptor act as antagonists, blocking the vasoconstrictive effects of endothelin. nih.gov In cancer research, sulfonamides have been shown to induce apoptosis, perturb the cell cycle (specifically in the G1 phase), and inhibit angiogenesis by targeting matrix metalloproteinases. mdpi.commdpi.com

The covalent modification of a target protein, as might be possible with the chloromethylcyclopropane moiety, can lead to sustained modulation of its downstream signaling pathways. For example, covalent binding to a key signaling protein like thioredoxin domain-containing protein 12 (TXNDC12) has been shown to impact its downstream pathways, leading to antisurvival and antiproliferative effects in cancer cells. nih.gov

Molecular docking and dynamic simulations are computational tools used to predict how a ligand might bind to a target and to understand the stability of the resulting complex, providing insights into the potential modulation of downstream signaling. mdpi.com

Structure-Mechanism Relationships of this compound and its Derivatives

Correlating Specific Structural Features with Distinct Mechanistic Pathways

The chemical structure of this compound contains two key features that are likely to dictate its mechanistic pathway: the sulfonamide group and the chloromethylcyclopropane moiety.

The sulfonamide group is a well-established pharmacophore. The acidity of the sulfonamide proton can be crucial for its biological activity, such as the diuretic effects of certain sulfonamides. ijpsonline.com The substitution pattern on the sulfonamide nitrogen can dramatically alter its potency and target selectivity. ijpsonline.com

The cyclopropane ring is a bioisostere for a carbon-carbon double bond and is used in drug design to improve efficacy, enhance metabolic stability, and reduce off-target effects. nih.gov The inherent strain of the cyclopropane ring can also be exploited to create reactive electrophiles for covalent targeting. nih.gov

The chloromethyl group attached to the cyclopropane ring introduces a potential reactive center. It can act as an electrophile, making the compound susceptible to nucleophilic attack, potentially leading to covalent bond formation with biological macromolecules.

Investigating Covalent vs. Non-Covalent Modes of Interaction with Biological Targets

The mode of interaction with a biological target, whether covalent or non-covalent, is a critical aspect of a drug's mechanism of action.

Covalent interactions , on the other hand, involve the formation of a stable chemical bond between the ligand and the target, often leading to irreversible inhibition. nih.gov The chloromethylcyclopropane moiety in this compound presents a potential "warhead" for covalent modification. The strain of the cyclopropane ring can enhance the electrophilicity of the chloromethyl group, making it more susceptible to reaction with nucleophilic residues on a protein, such as the thiol group of cysteine. The potency of covalent inhibitors is determined by both their initial non-covalent binding affinity and the rate of covalent bond formation (kᵢₙₐ꜀ₜ). nih.gov The non-covalent interactions of the inhibitor with the target in the transition state are crucial for potent covalent inhibition. nih.gov

The development of cyclopropane-based electrophiles for covalent ligand discovery underscores the potential for compounds like this compound to act as covalent modifiers of protein function. nih.gov

No Publicly Available Research Data for Advanced Computational and Theoretical Investigations on this compound

The requested article structure, focusing on quantum chemical calculations and molecular docking and dynamics simulations, requires detailed research findings that are not available in the public domain for this specific molecule. The search included queries for Density Functional Theory (DFT) studies, conformer analysis, reaction mechanism predictions, ligand-protein docking, and molecular dynamics simulations directly related to this compound.

While computational studies are common for the broader class of sulfonamides and for various cyclopropane derivatives, the unique combination of the chloromethyl, cyclopropane, and sulfonamide groups in this specific arrangement does not appear to have been the subject of published theoretical investigation. Therefore, it is not possible to generate a scientifically accurate article with detailed findings, data tables, or in-depth analysis as requested in the provided outline.

Creating content for the specified sections without supporting data from dedicated research would result in speculation and would not meet the required standards of scientific accuracy and evidence-based reporting.

Table of Compounds Mentioned

Advanced Computational and Theoretical Investigations on 1 Chloromethyl Cyclopropane 1 Sulfonamide

Molecular Docking and Dynamics Simulations for Target Interactions

Virtual Screening Approaches for Identification of Novel Bioactive Analogues

Currently, there is a notable absence of publicly available scientific literature detailing virtual screening studies specifically targeting the identification of novel bioactive analogues of 1-(Chloromethyl)cyclopropane-1-sulfonamide. While virtual screening is a powerful computational technique used extensively in drug discovery to explore large chemical libraries, its application to this particular compound has not been documented in accessible research.

Methodologically, such a study would typically involve high-throughput docking of a diverse compound library against a validated biological target for which this compound shows affinity. The process would filter compounds based on docking scores, binding energies, and crucial molecular interactions, aiming to identify novel scaffolds that retain or improve upon the bioactivity of the parent molecule. Subsequent filtering based on pharmacokinetic properties and structural alerts would refine the list of potential candidates for further experimental validation. The lack of such studies prevents a detailed discussion of specific findings or the presentation of comparative data.

In Silico Prediction Models for Absorption, Distribution, Metabolism, and Excretion (ADME)

Comprehensive in silico ADME profiling for this compound is not available in the current body of scientific research. Computational ADME predictions are crucial in early-stage drug development to forecast the pharmacokinetic behavior of a compound. These models rely on a molecule's physicochemical properties to predict its fate within a biological system.

Computational Prediction of Absorption Characteristics and Permeability

There are no specific published data on the computationally predicted absorption characteristics and permeability of this compound. Generally, computational tools predict properties like gastrointestinal absorption and blood-brain barrier penetration by analyzing descriptors such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Without specific studies on this compound, it is not possible to provide a quantitative assessment of its likely absorption and permeability profile.

For illustrative purposes, a hypothetical analysis would generate data similar to the table below, which remains unpopulated due to the absence of specific research.

Hypothetical Data Table for Predicted Absorption and Permeability

Parameter Predicted Value Method/Software
Gastrointestinal Absorption Data not available
Caco-2 Permeability (nm/s) Data not available
Blood-Brain Barrier (BBB) Permeation Data not available

Theoretical Metabolism Pathway Prediction and Metabolite Identification

No studies detailing the theoretical prediction of metabolic pathways or the identification of metabolites for this compound have been published. Such predictions are typically performed using software that identifies potential sites of metabolism by considering the reactivity of different functional groups towards common metabolic enzymes, primarily the Cytochrome P450 family. The software then proposes potential metabolites resulting from reactions like oxidation, hydrolysis, and conjugation. The absence of this research means that no specific metabolic profile can be outlined.

A predictive study would aim to identify the most probable metabolic transformations, as shown in the hypothetical table below.

Hypothetical Data Table for Predicted Metabolism

Potential Site of Metabolism Metabolic Reaction Predicted Metabolite
Data not available Data not available Data not available

Computational Approaches for Predicting Potential Biological Interactions (excluding toxicology profiles)

There is no available research on the computationally predicted biological interactions of this compound. These computational approaches, such as inverse docking or target prediction algorithms, screen the compound against a wide array of biological targets to identify potential protein interactions. This helps in understanding its mechanism of action and potential for polypharmacology. The lack of such studies for this specific sulfonamide derivative makes it impossible to report on its predicted biological targets or interaction profile.

Synthesis and Biological Evaluation of Novel Analogues and Derivatives of 1 Chloromethyl Cyclopropane 1 Sulfonamide

Design Rationale for Specific Analogue Series

The design of novel analogues of 1-(chloromethyl)cyclopropane-1-sulfonamide is a meticulous process aimed at optimizing the compound's interaction with its biological target, thereby enhancing its therapeutic potential. This involves systematic modifications of its core components: the sulfonamide substituent, the cyclopropane (B1198618) ring, and the chloromethyl side chain.

Modulating the Sulfonamide Substituent for Optimized Interactions

For instance, substituting the sulfonamide with a range of alkyl, aryl, or heterocyclic moieties can explore different binding pockets of a target protein. nih.govnih.gov Aromatic or heteroaromatic rings can introduce π-stacking interactions, while different alkyl groups can probe hydrophobic regions. The structure-activity relationship (SAR) of sulfonamides is a well-explored area, indicating that even minor changes to the N1 substituent can lead to significant differences in biological activity. youtube.com

Below is a table illustrating potential modifications to the sulfonamide group and their intended effects:

Modification Rationale Potential Impact on Biological Activity
Introduction of small alkyl groupsExplore small hydrophobic pocketsMay increase lipophilicity and cell permeability
Addition of aromatic or heteroaromatic ringsIntroduce π-stacking or hydrogen bonding interactionsCan enhance binding affinity and selectivity frontiersin.orgnih.gov
Incorporation of polar functional groups (e.g., -OH, -NH2)Improve solubility and form additional hydrogen bondsMay enhance aqueous solubility and target engagement
Variation of ring size in cyclic sulfonamidesConstrain the conformation of the substituentCan improve binding affinity by reducing conformational entropy

Exploring Substitutions and Modifications on the Cyclopropane Ring

The cyclopropane ring is a valuable structural motif in drug design, often used as a stable bioisostere for other groups like double bonds. nih.gov Its rigid nature can help to lock the molecule into a specific conformation, which can be advantageous for binding to a biological target. nih.gov Introducing substituents onto the cyclopropane ring offers a powerful way to probe the steric and electronic requirements of the binding site.

Substitutions at the C2 and C3 positions of the cyclopropane ring can be systematically varied to explore how changes in size, electronics, and stereochemistry affect biological activity. For example, the introduction of methyl or other small alkyl groups can probe for the presence of small hydrophobic pockets. The stereochemistry of these substituents is also crucial, as different diastereomers can exhibit vastly different biological activities.

The following table outlines potential modifications to the cyclopropane ring:

Modification Rationale Potential Impact on Biological Activity
Introduction of alkyl groupsProbe for hydrophobic interactionsMay increase binding affinity
Addition of polar substituentsExplore polar regions of the binding siteCan improve solubility and introduce new hydrogen bonding interactions
Variation of stereochemistryInvestigate the 3D structure of the binding siteDiastereomers may exhibit different potencies and selectivities cornellpharmacology.org
Introduction of gem-dimethyl groupsConstrain the conformation of adjacent groupsCan enhance binding by pre-organizing the molecule for the target

Variations of the Chloromethyl Side Chain and its Bioisosteric Replacements

The chloromethyl group at the C1 position of the cyclopropane ring is a key feature of the parent compound. This group can act as a reactive handle or contribute to binding through specific interactions. However, it can also be a site of metabolic instability or unwanted reactivity. Therefore, exploring variations and bioisosteric replacements for the chloromethyl group is a critical aspect of analogue design. cambridgemedchemconsulting.comnih.gov

Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. cambridgemedchemconsulting.comdrughunter.com Replacing the chloromethyl group with various bioisosteres can modulate the compound's reactivity, polarity, and metabolic stability while maintaining or improving its biological activity. ipinnovative.com

Here is a table of potential bioisosteric replacements for the chloromethyl group:

Original Group Bioisosteric Replacement Rationale Potential Impact
-CH2Cl-CH2FIntroduction of a more stable C-X bondMay reduce reactivity and improve metabolic stability cambridgemedchemconsulting.com
-CH2Cl-CH2OHIntroduction of a hydrogen bond donorCan enhance binding affinity and improve solubility
-CH2Cl-CH2CNAlteration of electronic properties and introduction of a hydrogen bond acceptorMay lead to different binding interactions
-CH2Cl-CF3Introduction of a highly lipophilic and metabolically stable groupCan increase lipophilicity and cell permeability
-CH2ClOxetaneReplacement with a polar, metabolically stable ringCan improve solubility and metabolic stability u-tokyo.ac.jp

Synthetic Strategies for Analogue Libraries

The efficient synthesis of diverse libraries of analogues is crucial for rapidly exploring the structure-activity relationships and identifying lead compounds. Both parallel synthesis and divergent/convergent strategies are employed to achieve this.

Parallel Synthesis and High-Throughput Approaches for Rapid Compound Generation

Parallel synthesis is a powerful technique for the rapid generation of large numbers of compounds. nih.govresearchgate.net This approach involves the simultaneous synthesis of a library of related compounds in separate reaction vessels. For the synthesis of this compound analogues, a common starting material, such as 1-(chloromethyl)cyclopropane-1-sulfonyl chloride, can be reacted with a diverse set of amines to quickly generate a library of sulfonamides. acs.org

High-throughput synthesis often utilizes automated liquid handlers and purification systems to further accelerate the process. researchgate.net Flow chemistry is another advanced technique that can be employed for the rapid and efficient synthesis of sulfonamide libraries under controlled conditions. acs.orgacs.org These methods allow for the exploration of a wide range of substituents on the sulfonamide nitrogen in a time- and resource-efficient manner.

The general scheme for the parallel synthesis of a sulfonamide library is as follows:

Divergent and Convergent Synthetic Pathways for Structural Diversity

To achieve greater structural diversity, including modifications to the cyclopropane ring and the chloromethyl side chain, more complex synthetic strategies are required.

Divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. nih.govnih.govimperial.ac.uk For example, a bifunctional cyclopropane building block could be synthesized and then subjected to a series of orthogonal reactions to introduce diversity at multiple positions. nih.govnih.gov This approach is highly efficient for creating a library of compounds with a common core but varied peripheral groups.

Convergent synthesis , on the other hand, involves the synthesis of several fragments of the final molecule separately, which are then combined at a later stage. This strategy is particularly useful for the synthesis of more complex analogues where the different components are not easily accessible from a common intermediate. For instance, a modified cyclopropane piece could be synthesized separately and then coupled with a pre-formed sulfonamide fragment.

The choice between a divergent and convergent approach depends on the specific structural features of the target analogues and the availability of starting materials. Often, a combination of both strategies is employed to maximize the diversity of the synthesized library.

Comparative Biological Activity Assessment of Analogues (in vitro focus)

The exploration of novel therapeutic agents often involves the synthesis and evaluation of analogues of a lead compound. In the context of this compound, while data on the parent compound is not extensively detailed in publicly available research, a significant body of work exists on the biological assessment of its structural analogues, particularly those incorporating the core sulfonamide and cyclopropyl (B3062369) moieties. acs.orgbohrium.comresearchgate.net The sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents, and its derivatives are investigated for numerous biological activities, including anticancer, antibacterial, and anti-inflammatory properties. bohrium.comscispace.commdpi.com The inclusion of a cyclopropyl ring can enhance potency, improve metabolic stability, and reduce off-target effects. acs.org This section focuses on the in vitro comparative biological activity of these analogue series to identify compounds with promising therapeutic potential.

Potency and Efficacy Profiling Across Analogue Series against Defined Targets

The potency and efficacy of novel sulfonamide derivatives are typically determined by measuring their inhibitory activity against specific biological targets, often expressed as the half-maximal inhibitory concentration (IC₅₀). Research into various analogue series has revealed potent activity against a range of enzymes and cellular processes implicated in disease.

For instance, a series of sulfonamide-substituted diphenylpyrimidines (Sul-DPPYs) were synthesized and evaluated as inhibitors of focal adhesion kinase (FAK), a protein involved in cancer cell proliferation and survival. nih.gov Many of these compounds demonstrated significant potency, with IC₅₀ values against the FAK enzyme falling below 100 nM. nih.gov Similarly, in the pursuit of new pain therapies, acyl sulfonamide derivatives with spiro cycles were designed as inhibitors of the voltage-gated sodium channel NaV1.7. nih.gov One of the most promising compounds from this series, 36c , was identified as a potent and selective NaV1.7 inhibitor. nih.gov

In the field of oncology, chalconesulfonamides have shown potent antiproliferative effects at low micromolar concentrations against several cancer cell lines. mdpi.com Another study on sulfonamide derivatives, compounds 8a and 8b , found significant cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 cancer cell lines, with IC₅₀ values comparable to the reference drug cisplatin. mdpi.com Furthermore, certain sulfonamide derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2) mediated prostaglandin (B15479496) E₂ (PGE₂) production, a key process in inflammation and carcinogenesis. nih.gov One such derivative, (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide , exhibited potent inhibition with an IC₅₀ value of 0.013 μM. nih.gov

The table below summarizes the in vitro potency of representative sulfonamide analogues against their defined biological targets.

Analogue SeriesTargetRepresentative Compound(s)Potency (IC₅₀)Cell Line/Assay Condition
Sulfonamide-substituted DiphenylpyrimidinesFocal Adhesion Kinase (FAK)7e < 100 nM (Enzyme Assay)Pancreatic Cancer Cells (AsPC-1, Panc-1, BxPC-3)
Acyl Sulfonamide DerivativesNaV1.7 Channel36c Potent InhibitorIn vitro patch-clamp
ChalconesulfonamidesAntiproliferative7e Low µMMCF7/HT2 (Tamoxifen-Resistant Breast Cancer)
Thiophene SulfonamidesCytotoxicity8b 4.62 - 7.21 µMHeLa, MCF-7, MDA-MB-231
Styrylheterocycle SulfonamidesCOX-2 Mediated PGE₂ Production(E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide 0.013 µMLPS-stimulated RAW264.7 Macrophages

Selectivity Studies Against Related Biological Targets

A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects and potential toxicity. For sulfonamide-based inhibitors, selectivity is often assessed against related isoforms of a target enzyme or receptor.

A study involving a series of ortho-substituted benzenesulfonamides measured their interaction with 12 different catalytically active human carbonic anhydrase (CA) isozymes. acs.org This comprehensive profiling is crucial for identifying compounds that are selective for a specific CA isozyme, which can be important as different isozymes are implicated in various physiological processes. The development of acyl sulfonamide derivatives as NaV1.7 inhibitors also highlighted the identification of compound 36c as a selective inhibitor, which is a key attribute for developing non-addictive analgesics. nih.gov

The cyclopropyl fragment itself can contribute to reducing off-target effects, which is a significant advantage during lead optimization. acs.org The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to the desired target, while being unfavorable for binding to other related proteins.

Selectivity studies are paramount for advancing a compound from a "hit" to a "lead" candidate. For example, in the development of antileishmanial agents, a series of benzene (B151609) sulfonamides was identified with good potency and selectivity against Leishmania spp. intracellular amastigotes compared to mammalian cells. rsc.org This ensures that the compound is more toxic to the parasite than to the host.

Identification and Optimization of Lead Compounds for Further Preclinical Development

The process of hit-to-lead optimization involves systematically modifying the structure of a promising compound (a "hit") to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to a "lead" compound suitable for preclinical development. researchgate.net This is an iterative process guided by continuous in vitro and in vivo testing. researchgate.net

Several strategies are employed in the optimization of sulfonamide-based lead compounds. One approach is structural simplification, where unnecessary parts of a complex molecule are removed to enhance synthetic accessibility and improve pharmacokinetic profiles. scienceopen.com For example, in the development of the B-RAF inhibitor Dabrafenib, an amide linker in a lead compound was replaced by a sulfonamide, which resulted in a substantial improvement in cellular potency. scienceopen.com

In another example, a hit-to-lead optimization program for a series of benzene sulfonamides with antileishmanial activity involved the synthesis of approximately 200 compounds. rsc.org Although a clinical candidate was not identified due to challenges with pharmacokinetics, the study successfully identified key structural features necessary for activity. rsc.org

The optimization of LpxC inhibitors for treating infections caused by Gram-negative pathogens provides another case study. nih.gov The initial lead compounds had limited efficacy and solubility. The optimization program prioritized improving these properties, leading to the discovery of compounds like 13 and 30 , which showed high solubility and potent efficacy in animal models. nih.gov

The ultimate goal of this optimization process is the identification of a drug candidate for clinical trials. Some antitumor sulfonamides, such as E7010 and E7070 , have successfully progressed to clinical trials, demonstrating the potential of this class of compounds. nih.gov

Future Perspectives and Emerging Research Directions for 1 Chloromethyl Cyclopropane 1 Sulfonamide

Exploration of Untapped Biological Targets and Novel Therapeutic Areas

The inherent bioactivity associated with both sulfonamide and cyclopropane (B1198618) motifs suggests that 1-(Chloromethyl)cyclopropane-1-sulfonamide could interact with a variety of biological targets, opening doors to new therapeutic applications. nih.govnih.govnamiki-s.co.jp The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents. openaccesspub.orgijpsjournal.comnih.govresearchgate.net The cyclopropane ring, with its unique conformational rigidity and electronic properties, can enhance binding affinity to protein targets and improve metabolic stability. nih.govnih.govnamiki-s.co.jpnbinno.com

Future research could focus on screening this compound against a broad panel of biological targets to uncover novel activities. Potential areas of exploration include:

Oncology: Given that sulfonamides and cyclopropane derivatives have demonstrated anticancer properties, investigating the efficacy of this compound against various cancer cell lines is a logical next step. Specific molecular targets could include enzymes like carbonic anhydrases, which are overexpressed in many tumors and are known to be inhibited by sulfonamides. researchgate.netmdpi.com

Infectious Diseases: The sulfonamide core is a classic antibacterial pharmacophore. nih.gov Research could explore the activity of this compound against drug-resistant bacterial strains, potentially targeting enzymes in the folate biosynthesis pathway, such as dihydropteroate (B1496061) synthase (DHPS). frontiersin.org Furthermore, the antifungal and antiviral potential of sulfonamide hybrids suggests this compound could be a candidate for broader anti-infective research. nih.govnih.gov

Inflammatory Disorders: Certain sulfonamides act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. openaccesspub.org The unique stereochemistry of the cyclopropane ring could be leveraged to design more selective and potent anti-inflammatory agents. mdpi.com

Neurological Disorders: Emerging evidence suggests some sulfonamides may have neuroprotective effects. The lipophilicity and structural rigidity imparted by the cyclopropane and chloromethyl groups might facilitate blood-brain barrier penetration, making it a candidate for investigating neurological targets.

The following table summarizes potential biological targets and therapeutic areas for future investigation:

Potential Therapeutic AreaPotential Biological Target(s)Rationale
Oncology Carbonic Anhydrases (e.g., CA IX, CA XII), KinasesSulfonamides are known inhibitors of carbonic anhydrase. researchgate.netmdpi.com
Infectious Diseases Dihydropteroate Synthase (DHPS), Other bacterial/fungal enzymesThe sulfonamide moiety is a classic antibacterial pharmacophore. nih.govfrontiersin.org
Inflammatory Disorders Cyclooxygenase-2 (COX-2)Certain sulfonamides are selective COX-2 inhibitors. openaccesspub.orgmdpi.com
Neurological Disorders Receptors and enzymes in the central nervous systemThe compound's structure may allow for blood-brain barrier penetration.

Integration with Advanced In Vitro Delivery Systems and Technologies

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its delivery to the target site. Advanced in vitro delivery systems offer the potential to enhance the bioavailability, stability, and targeted delivery of this compound. While specific studies on this compound are lacking, the broader field of drug delivery provides a roadmap for future research.

One promising avenue is the development of prodrugs . A prodrug strategy could involve modifying the sulfonamide or chloromethyl group to create a temporarily inactive form of the molecule. This prodrug could be designed for controlled release, potentially through an enzymatic or pH-dependent mechanism at the target site. For instance, a self-immolative linker could be attached to the sulfonamide nitrogen, which, upon a specific trigger, would release the active compound. nih.gov

Furthermore, nanoparticle-based delivery systems could be explored to improve the solubility and targeted delivery of this compound. Encapsulating the compound within liposomes, polymeric nanoparticles, or other nanocarriers could protect it from degradation, control its release profile, and facilitate its accumulation in diseased tissues. The integration of targeting ligands on the surface of these nanoparticles could further enhance specificity.

The unique properties of silsesquioxanes, with their cage-like structure, have been shown to enhance the antimicrobial efficacy of sulfonamides by increasing lipophilicity and promoting interaction with microbial membranes. acs.org This suggests that hybrid materials incorporating this compound could be a fruitful area of investigation.

Innovative Synthetic Methodologies, e.g., Photocatalysis and Flow Chemistry Approaches

Modern synthetic organic chemistry offers powerful tools to produce complex molecules with high efficiency and selectivity. For this compound and its derivatives, innovative methodologies like photocatalysis and flow chemistry hold significant promise.

Photocatalysis , which utilizes visible light to drive chemical reactions, offers a mild and efficient alternative to traditional synthetic methods. psu.edu This approach could be particularly useful for the functionalization of the sulfonamide or the cyclopropane ring. For instance, photocatalytic methods have been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. This could allow for the introduction of diverse substituents onto the sulfonamide moiety of this compound, rapidly generating a library of analogues for structure-activity relationship studies.

Flow chemistry , the practice of performing chemical reactions in a continuously flowing stream, provides numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of sulfonyl chlorides, precursors to sulfonamides, has been successfully demonstrated in a continuous flow environment. This approach could be adapted for the synthesis of this compound, enabling a more efficient and safer production process.

The following table outlines the potential benefits of these innovative synthetic approaches:

Synthetic MethodologyPotential Advantages for this compound Synthesis
Photocatalysis Mild reaction conditions, high selectivity, access to novel reactivity for late-stage functionalization. psu.edu
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters, potential for automation.

Development of Advanced Computational Models for Precise Prediction and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, the development of advanced computational models can guide the design of new derivatives with improved properties and predict their biological activities.

Pharmacophore modeling can be employed to identify the key structural features of this compound that are responsible for its biological activity. nih.govresearchgate.netdovepress.com By understanding the essential spatial arrangement of functional groups, new molecules with enhanced potency and selectivity can be designed and virtually screened before synthesis.

Quantum mechanical (QM) calculations , such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netmdpi.com These calculations can be used to predict reaction mechanisms, understand the stability of different conformations, and rationalize experimental observations. For example, theoretical studies have been used to investigate the ring-opening of cyclopropanes, which could be relevant for understanding the metabolic fate or reactivity of this compound. acs.orgacs.orgnih.govrsc.orgresearchgate.net

Molecular docking simulations can be used to predict the binding mode of this compound to its biological targets. mdpi.commdpi.com This information is crucial for understanding the mechanism of action at a molecular level and for designing derivatives with improved binding affinity.

Potential of this compound as a Versatile Building Block in Complex Molecular Synthesis

The unique combination of functional groups in this compound makes it a potentially valuable and versatile building block for the synthesis of more complex molecules. google.com The cyclopropane ring serves as a rigid scaffold, while the chloromethyl and sulfonamide groups provide reactive handles for further chemical transformations. nih.govnamiki-s.co.jp

The chloromethyl group is a good electrophile and can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This could be used to attach the cyclopropane sulfonamide core to other molecular fragments or to create libraries of compounds for biological screening.

The sulfonamide group can also be functionalized, for example, through N-alkylation or N-arylation reactions. This provides another point of diversification for creating novel chemical entities.

The strained cyclopropane ring itself can undergo ring-opening reactions under specific conditions, providing access to linear structures with defined stereochemistry. nih.govrsc.orgresearchgate.net This reactivity could be exploited in the synthesis of complex natural products or other target molecules.

The potential of cyclopropane-containing building blocks in organic synthesis is well-documented, and this compound is poised to contribute to this field by providing a unique combination of reactivity and structural features.

Q & A

Q. Critical Factors :

  • Solvent polarity : Polar aprotic solvents (DMSO, DMF) favor substitution but may promote side reactions like elimination .
  • Temperature : Elevated temperatures (>60°C) risk cyclopropane ring degradation; controlled conditions (0–25°C) are preferred .

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR distinguishes chloromethyl (-CH₂Cl, δ ~3.8 ppm) and sulfonamide (-SO₂NH₂, δ ~7.2 ppm) groups. Coupling constants (J) confirm cyclopropane ring geometry .
  • X-ray Crystallography : Resolves stereoelectronic effects (e.g., ring strain, torsional angles) .
  • DFT Calculations : Predict vibrational frequencies (IR/Raman) and electron density maps to validate experimental data .

Example : A 2024 study used B3LYP/6-311++G(d,p) to model bond angles, showing cyclopropane ring distortion due to sulfonamide steric effects .

Basic: What stability challenges arise during storage of this compound, and how are they mitigated?

Q. Methodological Answer :

  • Hydrolysis : The chloromethyl group is prone to hydrolysis in humid conditions, forming hydroxymethyl byproducts. Use anhydrous storage (argon atmosphere) and desiccants .
  • Thermal Degradation : DSC/TGA analysis shows decomposition onset at ~120°C. Store at ≤-20°C in amber vials to prevent light-induced radical reactions .

Q. Methodological Answer :

  • In Silico Docking : Use AutoDock Vina or Schrödinger to screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). A 2024 study identified binding affinity (ΔG = -9.2 kcal/mol) via Glide SP scoring .
  • Enzyme Assays : Measure IC₅₀ via stopped-flow kinetics (e.g., inhibition of β-lactamase). Buffer conditions (pH 7.4, 37°C) mimic physiological environments .

Example : A 2023 preprint reported IC₅₀ = 12 µM against Mycobacterium tuberculosis enoyl-ACP reductase .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Q. Methodological Answer :

  • HPLC-UV/ELSD : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients resolve chloromethyl derivatives (RT = 8.2 min) and sulfonic acid byproducts (RT = 5.6 min) .
  • LC-MS/MS : Quantifies sub-ppm impurities (e.g., cyclopropane ring-opened aldehydes) using MRM transitions (m/z 180 → 123) .

Advanced : Isotopic labeling (¹³C-cyclopropane) tracks degradation pathways via HRMS .

Advanced: How do contradictory data on reaction yields arise, and what statistical approaches resolve them?

Q. Methodological Answer :

  • Source of Contradictions : Variability in reagent purity (e.g., NaSO₂NH₂, 95% vs. 99%), solvent dryness, or catalytic traces (e.g., metal ions).
  • Resolution : Multivariate ANOVA identifies critical factors. A 2022 study optimized yield (72% → 85%) by fixing [Et₃N] at 1.5 eq and reducing mixing time .

Advanced: What role does this compound play in synthesizing strained heterocycles for drug discovery?

Q. Methodological Answer :

  • Synthon for [3+2] Cycloadditions : Reacts with nitrile oxides to form isoxazoline-cyclopropane hybrids, potential kinase inhibitors .
  • Photoredox Catalysis : Under blue light, the chloromethyl group participates in C–N cross-coupling with aryl boronic acids (Pd(OAc)₂, 5 mol%) .

Q. Methodological Answer :

  • PPE : Nitrile gloves, goggles, and fume hoods mandatory due to lachrymatory chloromethyl vapors .
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

Advanced: How do mechanistic studies explain the compound’s reactivity in nucleophilic environments?

Q. Methodological Answer :

  • Kinetic Isotope Effects (KIE) : KIE > 1 (C–Cl bond cleavage) confirms rate-limiting nucleophilic attack.
  • Hammett Analysis : Electron-withdrawing sulfonamide groups reduce σ* orbital energy, accelerating SN2 pathways (ρ = +1.2) .

Advanced: What are the environmental degradation pathways, and how are they modeled?

Q. Methodological Answer :

  • Hydrolysis : QSAR models predict t₁/₂ = 14 days in aquatic systems (pH 7), forming non-toxic sulfonic acids .
  • Photolysis : UV-Vis studies (λ = 254 nm) show 90% degradation in 48 h via radical intermediates .

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Reactant of Route 1
1-(Chloromethyl)cyclopropane-1-sulfonamide
Reactant of Route 2
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